molecular formula C8H6ClN3O2S2 B2600305 6-chloro-N-(1,3-thiazol-2-yl)pyridine-3-sulfonamide CAS No. 622804-28-8

6-chloro-N-(1,3-thiazol-2-yl)pyridine-3-sulfonamide

Cat. No.: B2600305
CAS No.: 622804-28-8
M. Wt: 275.73
InChI Key: CCHVCPBBHPRKEI-UHFFFAOYSA-N
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Description

6-chloro-N-(1,3-thiazol-2-yl)pyridine-3-sulfonamide is a heterocyclic compound that contains a pyridine ring, a thiazole ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-(1,3-thiazol-2-yl)pyridine-3-sulfonamide typically involves the reaction of 6-chloropyridine-3-sulfonyl chloride with 2-aminothiazole. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-(1,3-thiazol-2-yl)pyridine-3-sulfonamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom on the pyridine ring can be replaced by nucleophiles such as amines or thiols.

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to the corresponding amine.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Nucleophilic substitution: Formation of substituted pyridine derivatives.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines.

Scientific Research Applications

6-chloro-N-(1,3-thiazol-2-yl)pyridine-3-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-N-(1,3-thiazol-2-yl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition .

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-N-(1,3-thiazol-2-yl)benzene-1-sulfonamide
  • 6-chloro-N-(1,3-thiazol-2-yl)pyridine-2-sulfonamide
  • 6-chloro-N-(1,3-thiazol-2-yl)pyridine-4-sulfonamide

Uniqueness

6-chloro-N-(1,3-thiazol-2-yl)pyridine-3-sulfonamide is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the chlorine atom and the sulfonamide group on the pyridine ring can significantly affect the compound’s interaction with biological targets and its overall pharmacological profile .

Properties

IUPAC Name

6-chloro-N-(1,3-thiazol-2-yl)pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClN3O2S2/c9-7-2-1-6(5-11-7)16(13,14)12-8-10-3-4-15-8/h1-5H,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCHVCPBBHPRKEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1S(=O)(=O)NC2=NC=CS2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

To 2-AMINOTHIAZOLE (1.80 g, 0.0179 mol) in Pyridine (6 mL, 0.08 mol) at 0° C. was added 2-Chloropyridine-5-sulfonyl chloride (1.55 g, 0.00717 mol) portion-wise. The reaction mixture was stirred overnight at room temperature. The reaction mixture was concentrated under reduced pressure, diluted with ethyl acetate (150 mL), washed with water and brine. The organic phase was dried over anhydrous sodium sulfate, filtered and concentrated. The crude product was purified on ISCO companion (silica gel, 10% to 100% ethyl acetate in hexanes) to give product as a brown solid.
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1.8 g
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6 mL
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1.55 g
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Synthesis routes and methods III

Procedure details

Under a N2 atmosphere, a mixture of the 6-chloropyridine-3-sulfonyl chloride (0.95 gm, 4.51 mmol), 2-aminothiazole (0.452 gm, 4.51 mmol), and pyridine (7.0 mL) was stirred at RT for 19 h. The crude product was purified via silica gel chromatography using (2-10%) MeOH in CH2Cl2. After evaporating the solvents under reduced pressure, purification via silica gel chromatography using 2-10% MeOH in CH2Cl2 gave 6-chloro-N-(thiazol-2-yl)pyridine-3-sulfonamide as a white solid (0.841 g, 68%). LC/MS (10%-99% CH3CN (0.035% TFA)/H2O (0.05% TFA)), m/z: M+1 obs=276.2; tR=0.6 min.
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0.95 g
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0.452 g
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7 mL
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